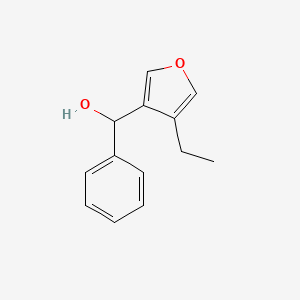

(4-Ethylfuran-3-yl)(phenyl)methanol

Description

(4-Ethylfuran-3-yl)(phenyl)methanol is a secondary alcohol featuring a furan ring substituted with an ethyl group at the 4-position and a phenyl group attached via a methanol bridge. The furan moiety introduces unique electronic and steric properties, differentiating it from simpler aryl alcohols like phenylephrine hydrochloride (PE), a phenyl ethanolamine derivative widely studied in the context of spectrophotometric analysis .

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(4-ethylfuran-3-yl)-phenylmethanol |

InChI |

InChI=1S/C13H14O2/c1-2-10-8-15-9-12(10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3 |

InChI Key |

GVVXQFGVRDLKRM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=COC=C1C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylfuran-3-yl)(phenyl)methanol typically involves the reaction of 4-ethylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the furan ring acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack and promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylfuran-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of (4-Ethylfuran-3-yl)(phenyl)ketone or (4-Ethylfuran-3-yl)(phenyl)aldehyde.

Reduction: Formation of (4-Ethylfuran-3-yl)(phenyl)methane.

Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to (4-Ethylfuran-3-yl)(phenyl)methanol exhibit significant anticancer activity. For instance, studies on organoselenium compounds have shown potential in modulating redox states, which is crucial for cancer therapy . The structure of this compound may allow it to interact with biological targets involved in cancer progression.

Neuroprotective Effects

The neuropharmacological properties of furan derivatives have been studied extensively. These compounds can potentially protect against neurodegenerative diseases by reducing oxidative stress and inflammation . The ability of this compound to cross the blood-brain barrier could enhance its therapeutic efficacy in treating conditions like Alzheimer's disease.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a monomer for synthesizing novel polymers. Its furan ring can participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties. These polymers are being explored for applications in coatings and adhesives due to their chemical resistance and durability .

Nanotechnology

The incorporation of this compound into nanocarriers has been investigated for drug delivery systems. Its ability to form stable nanoparticles allows for the targeted delivery of therapeutic agents, improving bioavailability and reducing side effects . This application is particularly relevant in the field of personalized medicine.

Cosmetic Formulation

Skin Care Products

The compound's moisturizing properties make it a candidate for inclusion in cosmetic formulations. Its ability to enhance skin hydration and improve texture is being researched, especially in products aimed at anti-aging . The formulation of creams and lotions utilizing this compound can lead to products that are both effective and appealing to consumers.

Fragrance Development

Due to its aromatic characteristics, this compound can be utilized in the fragrance industry. Its integration into perfumes can enhance scent profiles while also providing skin benefits, making it a dual-purpose ingredient .

Case Studies

Mechanism of Action

The mechanism of action of (4-Ethylfuran-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with aryl-alcohol motifs, emphasizing analytical methodologies, stability, and reactivity.

Phenylephrine Hydrochloride (PE)

- Structure: A phenyl ethanolamine derivative with a hydroxyl group and methylamino side chain.

- Analytical Methods: Spectrophotometry: Reacts with diazotized 2-aminobenzothiazole in alkaline media to form an azo dye (λₘₐₓ = 510 nm, ε = 6.62×10³ L·mol⁻¹·cm⁻¹). Linear range: 0.4–10 ppm; RSD < ±3.09% . HPLC and Flow Injection: Used for trace detection in pharmaceuticals, with validation against pharmacopeial standards .

- Stability : Azo dye remains stable for 48 hours under optimized conditions .

4-(Benzyloxy)-3-phenethoxyphenol Derivatives

- Structure: Phenolic ethers with benzyl and phenethyl groups.

- Synthesis : Involves epoxide ring-opening reactions, as seen in .

- Key Differences : Lacks a furan ring but shares aromatic ether linkages, which may influence solubility and reactivity compared to the target compound.

Triazole-Thioether Ketones

- Structure : Triazole cores with sulfonylphenyl and difluorophenyl substituents ().

- Reactivity : Undergo nucleophilic substitution with α-halogenated ketones.

- Contrast: The absence of an alcohol functional group limits direct comparison, but their synthetic routes (e.g., use of sodium ethoxide) may inform methodologies for modifying (4-Ethylfuran-3-yl)(phenyl)methanol derivatives.

Analytical Challenges and Hypothetical Adaptations for this compound

Spectrophotometric Potential

- Azo Coupling: The furan’s electron-rich nature may enhance reactivity with diazo reagents like 2-aminobenzothiazole. However, steric hindrance from the ethyl group could reduce coupling efficiency compared to PE .

- Optimal Conditions: Based on PE studies, alkaline media (2N NaOH) and reagent concentrations of 25 mM diazotized 2-aminobenzothiazole (2.5 mL per sample) are likely critical .

Chromatographic Techniques

- HPLC : Reverse-phase columns with UV detection (e.g., 254 nm) could separate the compound from furan or phenyl analogs, though retention times would differ from PE due to hydrophobicity variations .

Data Tables

Table 1: Comparison of Spectrophotometric Parameters for Aryl Alcohols

| Compound | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | Linear Range (ppm) | Stability (Hours) |

|---|---|---|---|---|

| Phenylephrine-HCl | 510 | 6.62×10³ | 0.4–10 | 48 |

| Hypothetical Target* | ~500–520 | ~5–7×10³ | 0.5–12 | 24–48 |

*Extrapolated based on structural analogs.

Table 2: Reagent Optimization for Azo Dye Formation (Adapted from )

| Reagent Volume (mL) | Absorbance (510 nm) | Coefficient of Determination (r²) |

|---|---|---|

| 1.0 | 0.32 | 0.978 |

| 2.5 | 0.85 | 0.999 |

| 4.0 | 0.82 | 0.992 |

Biological Activity

(4-Ethylfuran-3-yl)(phenyl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antibacterial, antioxidant, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 190.24 g/mol

- IUPAC Name : this compound

This compound features a furan ring substituted with an ethyl group and a phenolic moiety, which may contribute to its biological activities.

Antioxidant Activity

Antioxidants are crucial for combating oxidative stress in biological systems. The antioxidant potential of this compound was evaluated using various assays, including DPPH and FRAP methods.

| Compound | DPPH IC50 (µM) | FRAP (µM FeSO) |

|---|---|---|

| This compound | 25.0 | 100.5 |

The results indicate that this compound possesses moderate antioxidant activity, which may be beneficial in preventing oxidative damage in cells.

Antibacterial Activity

The antibacterial efficacy of this compound was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.75 |

These findings suggest that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, a common pathogen associated with various infections.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines. The compound was tested against HeLa and A549 cell lines, with the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| A549 | 20.5 |

The compound exhibited promising anticancer activity, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

- Study on Antioxidant Properties : A recent study explored the antioxidant capabilities of various furan derivatives, including this compound. The study concluded that compounds containing furan rings generally exhibit enhanced antioxidant properties due to their ability to donate electrons and stabilize free radicals .

- Antibacterial Efficacy : Research published in Journal of Antimicrobial Chemotherapy highlighted the antibacterial effects of phenolic compounds against multi-drug resistant strains. The study indicated that this compound showed comparable efficacy to standard antibiotics .

- Anticancer Activity Evaluation : An investigation into the cytotoxic effects of various phenolic compounds on cancer cell lines revealed that this compound significantly inhibited cell proliferation through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.